molecular formula C10H14BrNO B1449154 [1-(3-Bromophenyl)ethyl](ethoxy)amine CAS No. 1549736-97-1

[1-(3-Bromophenyl)ethyl](ethoxy)amine

Cat. No.: B1449154
CAS No.: 1549736-97-1
M. Wt: 244.13 g/mol
InChI Key: NVJHHSGLLVDZSG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine: is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is also known by its IUPAC name, N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethoxyamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with ethylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the nitrile group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel , can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, where the ethoxyamine group is converted to a nitroso or nitro group. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as or are typically used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(3-Bromophenyl)ethylamine can yield N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine oxide , while reduction can produce N-(1-(3-bromophenyl)ethyl)amine .

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic properties, such as antimicrobial and anti-inflammatory agents.

Medicine

In medicine, derivatives of 1-(3-Bromophenyl)ethylamine are investigated for their potential use in treating various diseases. For instance, compounds derived from this molecule have shown promise in the development of anticancer drugs.

Industry

In the industrial sector, 1-(3-Bromophenyl)ethylamine is employed in the production of materials used in organic electronics . Its ability to undergo various chemical transformations makes it suitable for the synthesis of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The ethoxyamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)ethylamine
  • 1-(2-Bromophenyl)ethylamine
  • 1-(3-Chlorophenyl)ethylamine

Uniqueness

Compared to its analogs, 1-(3-Bromophenyl)ethylamine exhibits unique reactivity due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

1-(3-bromophenyl)-N-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-13-12-8(2)9-5-4-6-10(11)7-9/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJHHSGLLVDZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Bromophenyl)ethyl](ethoxy)amine
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[1-(3-Bromophenyl)ethyl](ethoxy)amine
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[1-(3-Bromophenyl)ethyl](ethoxy)amine
Reactant of Route 4
[1-(3-Bromophenyl)ethyl](ethoxy)amine
Reactant of Route 5
[1-(3-Bromophenyl)ethyl](ethoxy)amine
Reactant of Route 6
[1-(3-Bromophenyl)ethyl](ethoxy)amine

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